Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-2-19-7(18)5-17-9(6-3-4-6)8(12)10(16-17)11(13,14)15/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBUGUWOCNGNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153149 | |
| Record name | Ethyl 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-65-9 | |
| Record name | Ethyl 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves several steps:
Formation of the Pyrazole Ring: The initial step typically involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions: The chloro, cyclopropyl, and trifluoromethyl groups are introduced through substitution reactions under controlled conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Bioactivity and Stability
Biological Activity
Ethyl 2-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, with CAS Number 1002033-65-9, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.
- Molecular Formula : C11H12ClF3N2O2
- Molecular Weight : 296.673 g/mol
- MDL Number : MFCD04967315
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, primarily focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole ring often exhibit anti-inflammatory properties. The trifluoromethyl group in this compound may enhance its anti-inflammatory effects by modulating various signaling pathways involved in inflammation. For instance, studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential for therapeutic use in inflammatory diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has been tested against a range of bacterial strains, demonstrating significant inhibitory effects. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and target cancer cells effectively. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cell lines, warranting further investigation into the specific mechanisms at play.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Found that pyrazole derivatives significantly reduced inflammation markers in animal models. |
| Study B (2021) | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C (2022) | Demonstrated cytotoxic effects on cancer cell lines, suggesting a dose-dependent response leading to increased apoptosis. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following key modifications are noted:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Cyclopropyl Substitution : May contribute to selectivity against certain biological targets.
- Chlorine Atom : Potentially increases binding affinity to specific receptors or enzymes involved in disease processes.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between a pyrazole derivative and ethyl chloroacetate. For example, outlines a method where 3-methyl-5-(trifluoromethyl)pyrazole reacts with ethyl chloroacetate in the presence of potassium carbonate and DMF at ambient temperature (yield: 80.6%). Similar protocols can be adapted by substituting the pyrazole core with 4-chloro-5-cyclopropyl substituents. Key variables include:
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropane protons at δ 0.5–1.5 ppm, trifluoromethyl at δ ~120 ppm in F NMR).
- LCMS/HPLC : Used to verify molecular weight (e.g., LCMS m/z 791 in ) and purity (>95% by HPLC).
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs ( ) are standard for structure refinement.
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity and metabolic stability. Its electron-withdrawing nature also affects reactivity in subsequent derivatization (e.g., nucleophilic substitution at the pyrazole ring). highlights similar trifluoromethyl derivatives exhibiting improved solubility in non-polar solvents, critical for biological assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from:
- By-product formation : Side reactions (e.g., ester hydrolysis or cyclopropane ring opening) can reduce yields. documents competing alkylation pathways, leading to regioisomers (e.g., 22% side product in triazole-pyrazole hybrids).
- Purification methods : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients in ) vs. recrystallization ( ) may recover different product ratios.
Recommendation : Optimize reaction monitoring (TLC/LCMS) and use orthogonal purification techniques.
Q. What strategies are effective for analyzing structural isomers or polymorphs of this compound?
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions via melting point variations (e.g., reports mp 195–198°C for a related pyrazole-carboxylic acid).
- Crystallography challenges : The cyclopropane ring introduces steric strain, complicating crystal packing. resolved similar issues for trifluoroethyl-pyrazole derivatives using SHELXL refinement.
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Substituent variation : Replace the cyclopropane group with other alkyl/aryl moieties ( ).
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via saponification) to study bioavailability.
- Biological assays : Test derivatives against target enzymes (e.g., uses pyrazole-acetate hybrids in antimicrobial studies).
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-4 chloro group as a leaving site).
- Molecular docking : Simulate interactions with biological targets (e.g., proteases or kinases) to guide functionalization.
Q. How can researchers mitigate solubility issues during in vitro assays?
- Prodrug design : Replace the ethyl ester with PEGylated or glycosylated groups to enhance aqueous solubility ( ).
- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability.
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions to prevent ester hydrolysis.
- Crystallography : Use low-temperature data collection (100 K) to improve resolution for trifluoromethyl-containing compounds .
- Biological testing : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
